

In-Depth Technical Guide: Molecular Weight of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-1-hexene

Cat. No.: B097747

[Get Quote](#)

This guide provides a detailed analysis of the molecular weight of **3,4-Dimethyl-1-hexene**, catering to researchers, scientists, and professionals in drug development.

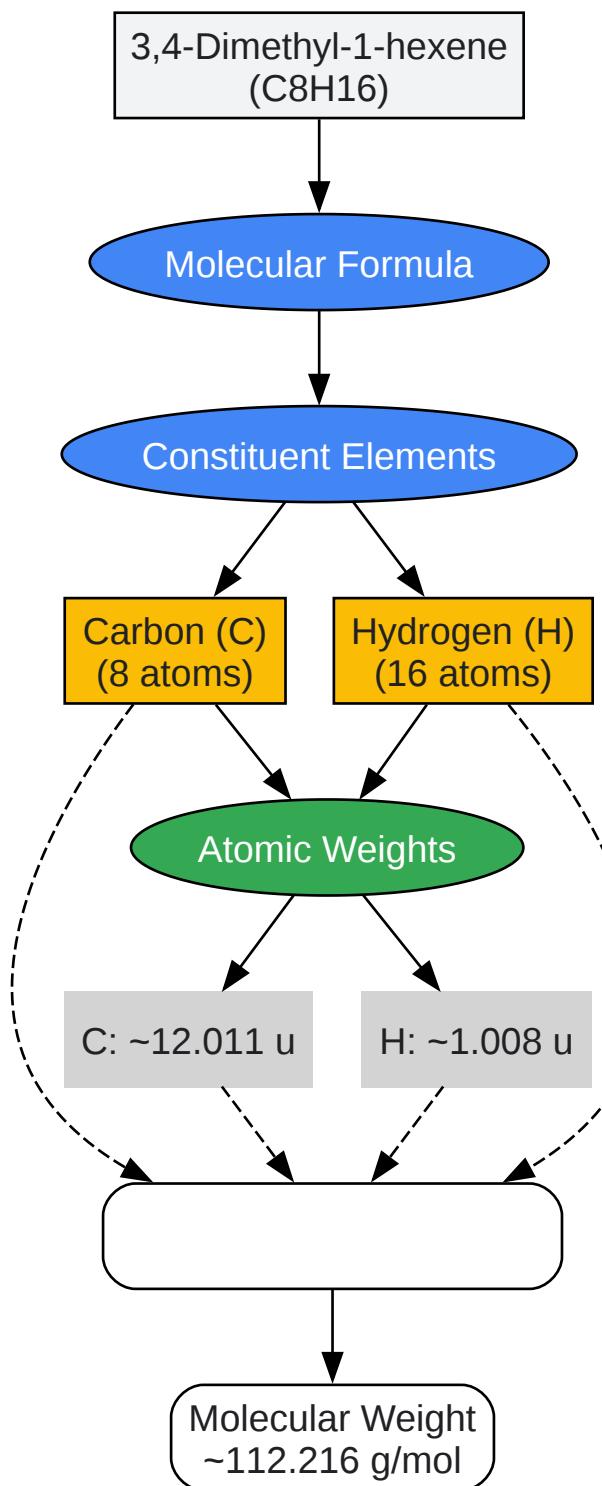
Molecular Composition and Weight

3,4-Dimethyl-1-hexene is an organic compound with the chemical formula C₈H₁₆.^{[1][2][3][4]} ^[5] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The molecule consists of 8 carbon atoms and 16 hydrogen atoms.

The determination of the precise molecular weight relies on the atomic weights of carbon and hydrogen. The standard atomic weight of carbon is within the interval of [12.0096, 12.0116], and for hydrogen, it is [1.00784, 1.00811].^{[6][7][8][9][10]} For practical calculations, the conventional atomic weights are often used: approximately 12.011 u for carbon and 1.008 u for hydrogen.^[11]

The calculated molecular weight based on these conventional atomic weights is approximately 112.216 g/mol. Various sources confirm the molecular weight of **3,4-Dimethyl-1-hexene** to be in this range, with reported values of 112.2126 g/mol, 112.21264 g/mol, and 112.216 g/mol.^{[1][2][3]}

Quantitative Data Summary


The following table summarizes the key quantitative data for **3,4-Dimethyl-1-hexene**.

Parameter	Value	Source
Molecular Formula	C8H16	[1] [2] [3] [4] [5]
Molecular Weight	112.2126 g/mol	[3]
112.21264 g/mol	[1]	
112.216 g/mol	[2]	
Monoisotopic Mass	112.125200510 u	[1]
Atomic Weight of Carbon	[12.0096, 12.0116] u	[9] [10]
Conventional Atomic Weight of Carbon	12.011 u	[11] [12]
Atomic Weight of Hydrogen	[1.00784, 1.00811] u	[6] [7] [8] [13]
Conventional Atomic Weight of Hydrogen	1.008 u	[6] [14]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways and experimental workflows are not relevant to the intrinsic property of molecular weight.

For illustrative purposes, a logical diagram representing the calculation of the molecular weight is provided below.

[Click to download full resolution via product page](#)

Caption: Molecular weight calculation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3,4-dimethylhex-1-ene | 16745-94-1 | Buy Now [molport.com]
- 3. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]
- 4. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3,4-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Atomic/Molar mass [westfield.ma.edu]
- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. quora.com [quora.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of 3,4-Dimethyl-1-hexene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097747#3-4-dimethyl-1-hexene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com